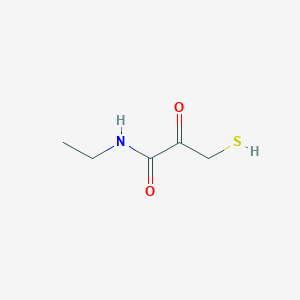
ethyl(trimethyl)phosphanium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl(trimethyl)phosphanium;gold is a chemical compound with the molecular formula C₅H₁₄AuP It is a gold complex where the gold atom is coordinated to an ethyl(trimethyl)phosphanium ligand
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl(trimethyl)phosphanium;gold typically involves the reaction of gold precursors with ethyl(trimethyl)phosphanium ligands. One common method is the reaction of gold(I) chloride with ethyl(trimethyl)phosphanium chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, are essential to achieve high yields and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl(trimethyl)phosphanium;gold undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species or elemental gold.
Substitution: The ethyl(trimethyl)phosphanium ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or other ligands in the presence of a suitable solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction can produce elemental gold or gold(I) complexes with different ligands.
Applications De Recherche Scientifique
Ethyl(trimethyl)phosphanium;gold has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling and hydrogenation reactions.
Medicine: Research is ongoing into its use as an anti-cancer agent due to its ability to interact with biological molecules.
Industry: It is used in the electronics industry for the deposition of gold films and coatings.
Mécanisme D'action
The mechanism of action of ethyl(trimethyl)phosphanium;gold involves its interaction with molecular targets such as proteins and nucleic acids. The gold atom can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making the compound useful in therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylphosphine;gold: Similar in structure but with different ligands.
Triphenylphosphine;gold: Contains triphenylphosphine ligands instead of ethyl(trimethyl)phosphanium.
Dimethylphosphine;gold: Another related compound with dimethylphosphine ligands.
Uniqueness
Ethyl(trimethyl)phosphanium;gold is unique due to the specific electronic and steric properties imparted by the ethyl(trimethyl)phosphanium ligand. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from other gold complexes.
Propriétés
Numéro CAS |
148137-39-7 |
|---|---|
Formule moléculaire |
C5H14AuP+ |
Poids moléculaire |
302.10 g/mol |
Nom IUPAC |
ethyl(trimethyl)phosphanium;gold |
InChI |
InChI=1S/C5H14P.Au/c1-5-6(2,3)4;/h5H2,1-4H3;/q+1; |
Clé InChI |
QBDDYUNUSQKDRY-UHFFFAOYSA-N |
SMILES canonique |
CC[P+](C)(C)C.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



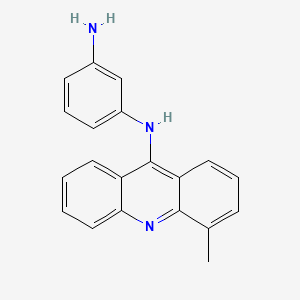
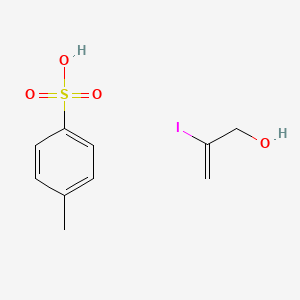
![3,3,6,6-Tetramethylbicyclo[2.2.2]octane-2,5-dione](/img/structure/B12545371.png)
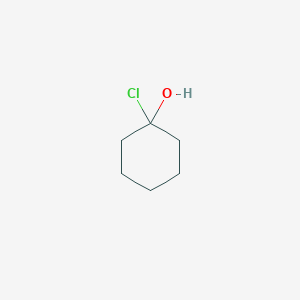

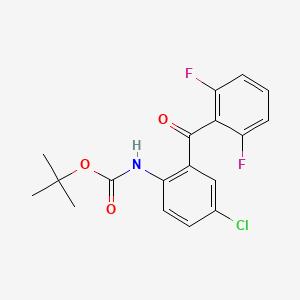
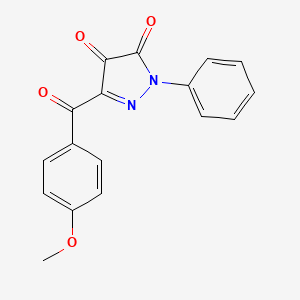
![N-((S)-1-(1H-benzo[d]imidazol-2-yl)-2-(4-((S)-1,1-dioxido-3-oxoisothiazolidin-5-yl)-3-methylphenyl)ethyl)benzenesulfonamide](/img/structure/B12545408.png)
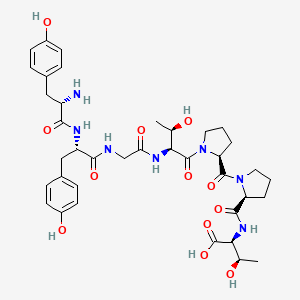
![2-[(Butan-2-yl)oxy]-4-(methylsulfanyl)butanoic acid](/img/structure/B12545419.png)
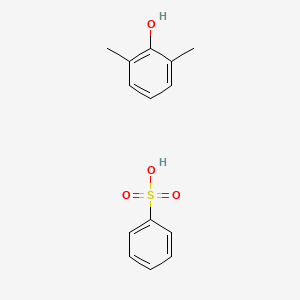
![Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-](/img/structure/B12545440.png)
